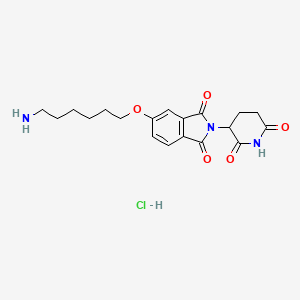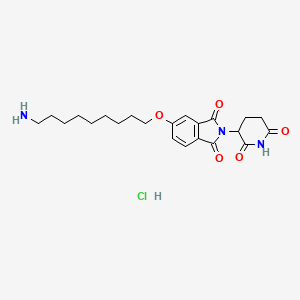![molecular formula C19H17FN2O4S2 B10861453 5-Fluoro-N-(3-(morpholinosulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B10861453.png)
5-Fluoro-N-(3-(morpholinosulfonyl)phenyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-659873 is a synthetic compound known for its biological activity. It is a customized synthesis product, often used in research settings . The compound has a molecular formula of C₁₉H₁₇FN₂O₄S₂ and a molecular weight of 420.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-659873 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of advanced organic synthesis techniques and reagents .
Industrial Production Methods
Industrial production of WAY-659873 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
WAY-659873 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: WAY-659873 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
WAY-659873 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies to understand biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and biological activity.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of WAY-659873 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
WAY-659873 can be compared with other similar compounds based on its structure and biological activity. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A compound with potential therapeutic effects in neurological disorders.
WAY-316606: Known for its activity in bone metabolism.
WAY-659873 is unique due to its specific molecular structure and the particular biological pathways it affects. This uniqueness makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C19H17FN2O4S2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-fluoro-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17FN2O4S2/c20-14-4-5-17-13(10-14)11-18(27-17)19(23)21-15-2-1-3-16(12-15)28(24,25)22-6-8-26-9-7-22/h1-5,10-12H,6-9H2,(H,21,23) |
InChI Key |
MPGGDUJXAJIZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-6-deoxy-alpha-L-mannofuranosyl)-N-benzoyl-9H-purin-6-amine](/img/structure/B10861376.png)


![5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10861391.png)









![(3E,5E)-3-[(4-hydroxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one](/img/structure/B10861482.png)
